molecular formula C23H21N3O5S B2389411 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689752-89-4

3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2389411
CAS No.: 689752-89-4
M. Wt: 451.5
InChI Key: DMURTOXNEIPWNV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione class, which is structurally characterized by a fused thiophene-pyrimidine core. Key substituents include:

  • 1-(4-Nitrobenzyl): Electron-withdrawing nitro group, likely influencing electronic distribution and binding affinity.
  • 5,6-Dimethyl: Steric and hydrophobic substituents that may modulate solubility and receptor accessibility.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-4-31-19-11-9-17(10-12-19)25-21(27)20-14(2)15(3)32-22(20)24(23(25)28)13-16-5-7-18(8-6-16)26(29)30/h5-12H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMURTOXNEIPWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])SC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine-2,4-dione Core

The foundational step involves constructing the bicyclic thieno[2,3-d]pyrimidine-2,4-dione system. A one-pot cyclocondensation strategy, as demonstrated in the synthesis of analogous compounds, is highly effective. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate serves as the starting material, reacting with urea or thiourea under basic conditions to form the pyrimidine ring. For example, refluxing in acetic acid with ammonium chloride yields the 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core.

Key Reaction Conditions:

  • Reactants: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (2 mmol), urea (3 mmol), NH₄Cl (1 mmol)
  • Solvent: Acetic acid (10 mL)
  • Temperature: 100°C, 8 hours
  • Yield: ~60–70%

The methyl groups at positions 5 and 6 are incorporated via the thiophene precursor, eliminating the need for post-synthetic modifications at these positions.

Dichlorination of the Dione Intermediate

To activate the dione for subsequent functionalization, the 2,4-dione is converted to a 2,4-dichloro derivative using phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF). This step is critical for enabling nucleophilic substitutions at positions 2 and 4.

Optimized Protocol:

  • Reactants: 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equiv), POCl₃ (10 equiv), DMF (1 drop)
  • Conditions: 115°C, 8 hours
  • Workup: Quenching with ice water, extraction with dichloromethane
  • Yield: 40–56%

The dichlorination efficiency depends on reaction duration and POCl₃ stoichiometry, with prolonged heating (8–24 hours) improving yields.

Introduction of the 4-Ethoxyphenyl Group at Position 3

The 4-ethoxyphenyl moiety is introduced via nucleophilic aromatic substitution at position 3 of the dichlorinated intermediate. 4-Ethoxyaniline reacts selectively with the chloro group at position 3 under basic conditions, facilitated by the electron-withdrawing effect of the adjacent chlorine.

Representative Procedure:

  • Reactants: 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (1 equiv), 4-ethoxyaniline (1.2 equiv)
  • Base: Potassium carbonate (2 equiv)
  • Solvent: Dimethylformamide (DMF), 80°C, 12 hours
  • Yield: ~50–65%

This step typically proceeds with moderate regioselectivity, favoring substitution at position 3 due to steric and electronic factors.

Alkylation at Position 1 with the 4-Nitrobenzyl Group

The NH group at position 1 undergoes alkylation with 4-nitrobenzyl bromide. Deprotonation with a strong base (e.g., sodium hydride) enhances nucleophilicity, enabling efficient benzylation.

Optimized Alkylation:

  • Reactants: 3-(4-Ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H)-dione (1 equiv), 4-nitrobenzyl bromide (1.5 equiv)
  • Base: Sodium hydride (2 equiv)
  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature, 6 hours
  • Yield: 60–75%

The nitro group’s electron-withdrawing nature necessitates careful control of reaction conditions to avoid side reactions such as reduction or over-alkylation.

Alternative methodologies include pre-functionalization of the thiophene precursor or sequential alkylation before dichlorination. However, these approaches often result in lower yields due to steric hindrance and competing reactions. For instance, early introduction of the 4-nitrobenzyl group can complicate subsequent chlorination steps, reducing overall efficiency.

Comparative Yield Data:

Step Yield Range Key Challenges
Core synthesis 60–70% Byproduct formation during cyclization
Dichlorination 40–56% Incomplete conversion, side products
4-Ethoxyphenyl addition 50–65% Regioselectivity control
4-Nitrobenzyl alkylation 60–75% Sensitivity of nitro group

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate (KMnO₄) for oxidation reactions. Substitution reactions often require strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison:

Structural Analogues and Substituent Effects

A. Substituents at Position 1 (N1):

  • Target Compound : 4-Nitrobenzyl group (electron-withdrawing).
  • Compound from : 4-Methylbenzylthio group (thioether, moderately lipophilic) .
  • Compound from : Benzyl or chloroacetamide groups (varied electronic profiles) .

In contrast, methylbenzylthio () offers reduced polarity, favoring membrane penetration.

B. Substituents at Position 3 (C3):

  • Target Compound : 4-Ethoxyphenyl (polar, bulky).
  • Compound from : Phenyl group (less polar, smaller) .
  • Compound from : Ethyl group (non-aromatic, hydrophobic) .

C. Substituents at Positions 5 and 6:

  • Target Compound : 5,6-Dimethyl (hydrophobic).
  • Compound from : Unsubstituted tetrahydrobenzothieno system (reduced steric hindrance) .

Impact : Methyl groups at positions 5 and 6 may improve metabolic stability by blocking oxidation sites, a feature absent in unsubstituted analogs.

Key Observations :

  • Antimicrobial activity is prominent in analogs with heterocyclic substituents (e.g., thiazole at position 6) .
  • The nitrobenzyl group in the target compound is unique among the compared analogs; its electronic effects may favor interactions with nitroreductases or other redox-sensitive targets.

Biological Activity

The compound 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, emphasizing its potential therapeutic applications.

Synthesis and Characterization

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions that introduce various functional groups. The specific compound can be synthesized through the following general steps:

  • Formation of the Thieno Ring : The initial step often involves creating the thieno ring structure from appropriate thiophene and pyrimidine precursors.
  • Substitution Reactions : Subsequent reactions introduce ethoxy and nitrobenzyl groups at designated positions on the thieno[2,3-d]pyrimidine core.

Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Biological Activity

Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit various biological activities including:

  • Antitumor Activity : Studies indicate that these compounds can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells .
  • Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, suggesting potential as antimicrobial agents .
  • Antidiabetic Effects : Thieno[2,3-d]pyrimidine compounds have been evaluated for their ability to modulate glucose levels in diabetic models, showing significant reductions in blood glucose levels .

Case Studies

Several studies highlight the biological efficacy of thieno[2,3-d]pyrimidine derivatives:

  • Study on Antitumor Activity :
    • A series of derivatives were synthesized and tested against MDA-MB-231 cells.
    • Results indicated that compound l had the strongest cytotoxic activity with an IC50 of 27.6 μM .
  • Antimicrobial Evaluation :
    • Various thieno[2,3-d]pyrimidines were screened against Gram-positive and Gram-negative bacteria.
    • Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by their structural features. Key observations include:

  • The presence of electron-withdrawing groups (like nitro or halogens) enhances cytotoxicity.
  • Compounds with larger alkyl or aryl substituents tend to exhibit improved binding affinity to biological targets.

Q & A

Q. How can researchers validate computational predictions of binding affinity experimentally?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm docking-predicted ΔG.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) to validate interaction thermodynamics.
  • Mutagenesis : Engineer target proteins with residue substitutions (e.g., Lys→Ala) to test predicted binding contacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.